Synthesis and Characterization of 1,1-Dimethyl-4-phenylsilinane-4-carboxylic Acid: A Technical Whitepaper
Synthesis and Characterization of 1,1-Dimethyl-4-phenylsilinane-4-carboxylic Acid: A Technical Whitepaper
Executive Summary: The "Silicon Switch" Paradigm
In modern medicinal chemistry and drug development, the strategic replacement of a carbon atom with a silicon atom—known as the —is a powerful tool for optimizing lead compounds[1]. 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid (CAS: 2377032-15-8) is a highly specialized organosilicon building block[2]. It serves as a direct bioisostere for the cyclohexane core of 1,1-dimethyl-4-phenylcyclohexane-4-carboxylic acid and the piperidine core of meperidine (pethidine) derivatives[3].
Because silicon possesses a larger covalent radius and lower electronegativity than carbon, substituting a >C(CH₃)₂ or >N-CH₃ group with a >Si(CH₃)₂ group subtly increases the molecule's lipophilicity (logP) and alters its metabolic stability, often preventing rapid cytochrome P450-mediated oxidation while maintaining the overall three-dimensional geometry[4].
Fig 1: Pharmacological rationale for the carbon-silicon switch in drug design.
Retrosynthetic Analysis & Mechanistic Rationale
The synthesis of 1,1-dimethyl-4-phenylsilinane-4-carboxylic acid relies on a robust three-step linear sequence. The critical step is the construction of the six-membered silinane ring via a double alkylation (ring closure) of phenylacetonitrile.
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Disconnection 1 (Hydrolysis): The target carboxylic acid is derived from the extreme-condition basic hydrolysis of 1,1-dimethyl-4-phenylsilinane-4-carbonitrile.
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Disconnection 2 (Ring Closure): The silinane-4-carbonitrile is formed via the double alkylation of phenylacetonitrile with bis(2-bromoethyl)dimethylsilane.
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Disconnection 3 (Reagent Synthesis): The bis-bromide reagent is synthesized via the of commercially available dimethyldivinylsilane[5].
Fig 2: Three-step synthetic workflow for 1,1-dimethyl-4-phenylsilinane-4-carboxylic acid.
Step-by-Step Experimental Protocols
Step 1: Synthesis of Bis(2-bromoethyl)dimethylsilane
Causality & Logic: Electrophilic addition of HBr to dimethyldivinylsilane would yield the Markovnikov product (bis(1-bromoethyl)dimethylsilane), which is sterically incapable of forming the desired six-membered ring. To force the bromine atoms to the terminal carbons, a radical initiator (dibenzoyl peroxide) is used to drive an anti-Markovnikov addition[5].
Protocol:
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Charge a flame-dried, nitrogen-purged 500 mL round-bottom flask with dimethyldivinylsilane (1.0 eq) and a catalytic amount of dibenzoyl peroxide (0.01 eq) in anhydrous heptane.
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Cool the reaction mixture to 0 °C using an ice bath.
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Slowly bubble anhydrous HBr gas (generated in situ or from a cylinder) through the solution for 4 hours.
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Allow the reaction to warm to room temperature and stir for an additional 2 hours.
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In-Process Control (IPC): Monitor the reaction via ¹H NMR. The reaction is complete when the vinyl proton signals (5.5–6.5 ppm) are entirely consumed.
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Quench the reaction by sparging with nitrogen to remove excess HBr, wash with saturated aqueous NaHCO₃, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the product as a clear oil.
Step 2: Double Alkylation to 1,1-Dimethyl-4-phenylsilinane-4-carbonitrile
Causality & Logic: Phenylacetonitrile possesses highly acidic benzylic protons (pKa ~21.9 in DMSO). A strong base like Sodium Hydride (NaH) is required to quantitatively generate the carbanion. The reaction proceeds via an initial intermolecular Sₙ2 attack on one bromide, followed by a rapid intramolecular 6-exo-tet cyclization driven by the entropic favorability of forming a six-membered ring[5].
Protocol:
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Suspend NaH (60% dispersion in mineral oil, 2.5 eq) in anhydrous THF under an argon atmosphere and cool to 0 °C.
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Add phenylacetonitrile (1.0 eq) dropwise. Stir for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the carbanion.
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Add a solution of bis(2-bromoethyl)dimethylsilane (1.1 eq) in THF dropwise over 1 hour to prevent uncontrolled exotherms.
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Gradually heat the mixture to 60 °C and reflux for 16 hours.
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IPC: Perform TLC (Hexane/EtOAc 8:2). The disappearance of the phenylacetonitrile spot confirms cyclization.
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Cool to room temperature, carefully quench with ice water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and purify via silica gel column chromatography.
Step 3: Hydrolysis to 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid
Causality & Logic: The nitrile group is located at a fully substituted (quaternary) carbon, flanked by the bulky phenyl ring and the silinane core. This extreme steric hindrance makes the nitrile highly resistant to standard aqueous hydrolysis. Ethylene glycol is utilized as a high-boiling solvent to achieve a reaction temperature of 160 °C, providing the necessary thermal activation energy for hydroxide attack[3].
Protocol:
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Dissolve 1,1-dimethyl-4-phenylsilinane-4-carbonitrile (1.0 eq) in ethylene glycol.
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Add a large excess of Potassium Hydroxide (KOH, 10.0 eq).
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Equip the flask with a reflux condenser and heat the mixture to 160 °C for 48 hours.
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IPC: Monitor via IR spectroscopy. The reaction is complete when the sharp C≡N stretch (~2240 cm⁻¹) disappears.
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Cool the mixture to room temperature and dilute with distilled water.
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Wash the aqueous layer with diethyl ether to remove unreacted starting material and non-acidic impurities.
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Carefully acidify the aqueous layer to pH 2 using 6M HCl. The target carboxylic acid will precipitate as a white solid.
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Filter the precipitate, wash with cold water, and dry under high vacuum to yield the final[2].
Quantitative Data & Analytical Markers
The following table summarizes the expected yields, reaction parameters, and critical analytical markers for the self-validating synthesis workflow.
| Parameter | Step 1: Hydrobromination | Step 2: Double Alkylation | Step 3: Nitrile Hydrolysis |
| Target Intermediate | Bis(2-bromoethyl)dimethylsilane | 1,1-Dimethyl-4-phenylsilinane-4-carbonitrile | 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid |
| Reaction Temperature | 0 °C to Room Temp | 0 °C to 60 °C | 160 °C (Reflux) |
| Reaction Time | 4 - 6 hours | 12 - 16 hours | 48 hours |
| Expected Yield | 85 - 90% | 65 - 75% | 70 - 80% |
| Key ¹H NMR Marker (CDCl₃) | Si-CH₃ singlet (~0.1 ppm) | Loss of benzylic CH₂ (~3.7 ppm) | Broad -OH singlet (>10.0 ppm) |
| Key IR Marker | Loss of C=C stretch (~1600 cm⁻¹) | Appearance of C≡N stretch (~2240 cm⁻¹) | Appearance of broad O-H stretch (~2500–3300 cm⁻¹) |
References
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National Center for Biotechnology Information. "1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid". PubChem. URL:[Link][3]
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ChemRxiv. "Electron-rich silicon containing phosphinanes for rapid Pd-catalyzed C-X coupling reactions". ChemRxiv. URL:[Link][5]
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National Institutes of Health (PMC). "Biocatalytic Transformations of Silicon—the Other Group 14 Element". PubMed Central. URL:[Link][4]
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National Institutes of Health (PMC). "Applications of carbon-silicon bioisosterism in drug design and development". PubMed Central. URL:[Link][1]
Sources
- 1. Applications of carbon-silicon bioisosterism in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Building Blocks | CymitQuimica [cymitquimica.com]
- 3. 1,1-Dimethyl-4-phenylsilinane-4-carboxylic acid | C14H20O2Si | CID 145913717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Biocatalytic Transformations of Silicon—the Other Group 14 Element - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
